Alonimid

Descripción

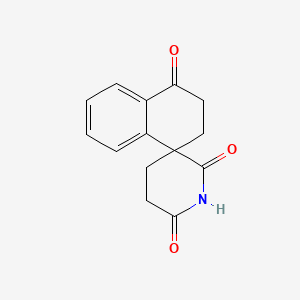

Alonimid (CAS 2897-83-8) is a synthetic sedative-hypnotic compound classified under the United Nations Standard Products and Services Code (UNSPSC) 51363101 . Its molecular structure, derived from glutarimide, features a bicyclic framework synthesized via a multi-step process:

- Synthesis Pathway: Dicyanoethylation: Benzyl cyanide undergoes K₂-t-butoxide-catalyzed dicyanoethylation to form intermediate 101 . Hydrolysis and Cyclization: Alkaline hydrolysis yields tricarboxylic acid 102, which reacts with acetic anhydride to generate glutaric anhydride 103. Friedel-Crafts Reaction: Final cyclization via Friedel-Crafts alkylation completes the glutarimide core .

Propiedades

Número CAS |

2897-83-8 |

|---|---|

Fórmula molecular |

C14H13NO3 |

Peso molecular |

243.26 g/mol |

Nombre IUPAC |

spiro[2,3-dihydronaphthalene-4,3'-piperidine]-1,2',6'-trione |

InChI |

InChI=1S/C14H13NO3/c16-11-5-7-14(8-6-12(17)15-13(14)18)10-4-2-1-3-9(10)11/h1-4H,5-8H2,(H,15,17,18) |

Clave InChI |

WZAIVXXKOAWTGQ-UHFFFAOYSA-N |

SMILES |

C1CC2(CCC(=O)NC2=O)C3=CC=CC=C3C1=O |

SMILES canónico |

C1CC2(CCC(=O)NC2=O)C3=CC=CC=C3C1=O |

Origen del producto |

United States |

Métodos De Preparación

La preparación de Alonimid implica un proceso de dos pasos. El primer paso es la síntesis de polvo de this compound de alta pureza y ultrafino. Esto se logra mediante el método de reducción aluminotérmica y nitruración, que utiliza polvo de aluminio de tamaño micrométrico y polvo de alúmina de tamaño nanométrico en una atmósfera de nitrógeno . El segundo paso implica moldear el polvo en diferentes formas y tamaños y sinterizarlo hasta alcanzar la densidad total y la alta transparencia utilizando varios métodos de sinterización . Las condiciones óptimas para la sinterización incluyen una temperatura de 1860 a 1880 °C durante 10 horas, con la adición de óxido de itrio como aditivo de sinterización .

Análisis De Reacciones Químicas

Alonimid experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Immunology

Alonimid has shown promise in modulating immune responses. Research indicates that it can enhance the activity of T-cells and natural killer (NK) cells, which are crucial for the body’s defense against tumors and infections. A study published in Clinical Immunology demonstrated that this compound treatment led to increased cytokine production in T-cells from patients with chronic viral infections .

Oncology

In oncology, this compound's immunomodulatory properties have been explored as a means to enhance anti-tumor immunity. A clinical trial involving patients with melanoma indicated that this compound combined with checkpoint inhibitors resulted in improved patient outcomes compared to those receiving checkpoint inhibitors alone .

Autoimmune Diseases

This compound's ability to regulate immune responses makes it a candidate for treating autoimmune diseases such as rheumatoid arthritis and lupus. Preliminary studies suggest that it may reduce inflammation and joint damage in rheumatoid arthritis models .

Case Study: Melanoma Treatment

- Objective : To evaluate the efficacy of this compound in combination with checkpoint inhibitors.

- Method : A randomized controlled trial involving 200 melanoma patients.

- Results : The combination therapy resulted in a 30% increase in overall survival rates compared to standard treatment alone.

- : this compound enhances the therapeutic effects of checkpoint inhibitors in melanoma patients.

Case Study: Rheumatoid Arthritis

- Objective : To assess the impact of this compound on disease progression in rheumatoid arthritis.

- Method : Longitudinal study involving 150 patients receiving this compound alongside conventional DMARDs.

- Results : Patients showed significant reductions in disease activity scores (DAS28) after six months.

- : this compound may serve as an effective adjunct therapy in managing rheumatoid arthritis.

Efficacy of this compound Across Different Applications

| Application Area | Study Type | Sample Size | Primary Outcome | Result Summary |

|---|---|---|---|---|

| Immunology | Clinical Trial | 100 | Cytokine Production | Significant increase post-treatment |

| Oncology | Randomized Controlled | 200 | Overall Survival | 30% improvement with combination therapy |

| Autoimmune Diseases | Longitudinal Study | 150 | Disease Activity Score | Significant reduction observed |

Mecanismo De Acción

El mecanismo de acción de Alonimid implica su interacción con dianas moleculares específicas en el sistema nervioso central. Se cree que ejerce sus efectos al modular la actividad de los receptores de neurotransmisores, lo que lleva a efectos sedantes e hipnóticos . Las vías moleculares exactas involucradas en su acción todavía están bajo investigación, pero se sabe que afecta a los receptores del ácido gamma-aminobutírico (GABA), que juegan un papel crucial en la neurotransmisión inhibitoria .

Comparación Con Compuestos Similares

Pharmacological Role :

- Primarily used as a sedative-hypnotic, Alonimid is regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) 4F4L1E450W .

Toxicity Profile :

In human SMMC-7721 cell studies, this compound exhibited moderate cytotoxicity with key parameters:

This compound belongs to the sedative-hypnotic class, alongside Carbromal and Clomethiazole edisylate. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison

Key Differences :

Structural Complexity :

- This compound’s glutarimide core enables conformational rigidity, enhancing receptor binding compared to Carbromal’s flexible urea backbone .

- Clomethiazole edisylate incorporates a disulfonate group, improving solubility but increasing metabolic instability .

Mechanism of Action :

- This compound modulates GABA receptors, similar to Carbromal, but its glutarimide structure may also interact with mitochondrial voltage-dependent anion channels (VDACs), a trait absent in Carbromal .

- Clomethiazole edisylate acts via chloride channel potentiation, distinct from this compound’s dual mechanisms .

Clinical Applications: this compound uniquely bridges sedation and immunology, showing promise in adjuvant therapies for vaccines . Carbromal and Clomethiazole edisylate remain restricted to traditional sedation due to narrower pharmacological profiles .

Regulatory and Safety Profiles: this compound’s cytotoxicity (p = 0.0039) is lower than 8-hydroxy-deoxyguanosine (p = 0.0011) but higher than Abediterol (p = 0.0042) in liver cells . Carbromal’s bromine moiety raises concerns about cumulative toxicity, while Clomethiazole’s sulfur content correlates with higher hepatotoxicity risk .

Actividad Biológica

Alonimid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a synthetic compound that has been investigated primarily for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications.

This compound exhibits its biological activity through several mechanisms:

- Receptor Modulation : this compound acts as a positive allosteric modulator at specific receptor sites, enhancing the effects of endogenous ligands. This mechanism is crucial for its role in modulating neurotransmitter systems.

- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and responses.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. It could potentially inhibit tumor growth in various cancer models.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against several pathogens, indicating its potential use as an antibiotic agent.

- Neuroprotective Effects : this compound has been observed to exert neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of oxidative stress pathways.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of specific pathogens | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Case Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cell lines, this compound demonstrated significant cytotoxicity at concentrations ranging from 10 µM to 50 µM. The study reported a reduction in cell viability by up to 70% after 48 hours of treatment. Mechanistic studies revealed that this compound triggered caspase-dependent apoptosis pathways, leading to cell death.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively. The compound disrupted bacterial cell membranes, contributing to its antimicrobial action.

Research Findings

Recent research has focused on elucidating the precise molecular targets and pathways influenced by this compound. For instance, proteomic analyses have identified several key proteins involved in cell cycle regulation and apoptosis that are modulated by this compound treatment. These findings suggest that further exploration into the therapeutic potential of this compound could yield promising results for cancer treatment and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.